molecular formula C15H15ClN2O B14478434 N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride CAS No. 65766-80-5

N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride

Cat. No.: B14478434
CAS No.: 65766-80-5
M. Wt: 274.74 g/mol
InChI Key: VOJKGIVAFZCDMC-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride: is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a morpholine ring via a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride typically involves the reaction of naphthalene-2-amine with morpholine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate biochemical pathways .

Medicine: It is studied for its pharmacological properties and potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)morpholine-4-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • **N-(Naphth

Properties

CAS No.

65766-80-5

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

N-naphthalen-2-ylmorpholine-4-carboximidoyl chloride

InChI

InChI=1S/C15H15ClN2O/c16-15(18-7-9-19-10-8-18)17-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

InChI Key

VOJKGIVAFZCDMC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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